molecular formula C20H20BrN5OS B11663067 N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B11663067
M. Wt: 458.4 g/mol
InChI Key: ATIUJPFPXLALHO-HYARGMPZSA-N
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Description

N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a synthetic acetohydrazide derivative featuring a 1,2,4-triazole core substituted with an ethyl group at position 4 and a phenyl group at position 4. The sulfanyl (-S-) group at position 3 links the triazole moiety to an acetohydrazide backbone, which is further functionalized with a 3-bromophenyl ethylidene group. Its structure has been confirmed via single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement , and its synthesis typically involves condensation reactions between hydrazide precursors and aldehydes under acidic catalysis .

Properties

Molecular Formula

C20H20BrN5OS

Molecular Weight

458.4 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H20BrN5OS/c1-3-26-19(15-8-5-4-6-9-15)24-25-20(26)28-13-18(27)23-22-14(2)16-10-7-11-17(21)12-16/h4-12H,3,13H2,1-2H3,(H,23,27)/b22-14+

InChI Key

ATIUJPFPXLALHO-HYARGMPZSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC(=CC=C2)Br)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC(=CC=C2)Br)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves the condensation of 3-bromobenzaldehyde with 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Chemical Transformations

The compound undergoes several post-synthetic modifications to optimize its biological activity:

Substitution Reactions

The sulfanyl group (-SH) can participate in nucleophilic substitution with alkylating agents (e.g., methyl iodide), altering the compound’s lipophilicity and binding affinity. Similarly, the bromophenyl group may undergo electrophilic aromatic substitution under catalytic conditions.

Elimination Reactions

Thermal or acidic conditions can promote elimination of the ethylidene group, yielding simpler derivatives. This may reduce steric bulk, enabling better interaction with biological targets.

Intermolecular Interactions

Hirshfeld surface analysis reveals dominant intermolecular forces:

  • Hydrogen bonding : Contributions from NH and SH groups.

  • Van der Waals interactions : Aromatic π-π stacking between phenyl rings.

  • Electron-donating effects : Bromine’s electronegativity influences reactivity at the ethylidene group .

Computational Reactivity Analysis

Density Functional Theory (DFT) studies highlight:

Energy ComponentContributionRole in Reactivity
Electric (E<sub>ele</sub>)40–50%Governs charge transfer and stability
Dispersion (E<sub>dis</sub>)30–40%Enhances molecular packing in crystals
Polarization (E<sub>pol</sub>)10–15%Modulates interactions with polar solvents

These findings suggest the compound’s reactivity is strongly influenced by its electronic environment and intermolecular interactions .

Key Reaction Parameters

ParameterOptimal RangeEffect on Yield
Temperature80–120°CAccelerates imine formation
SolventDMF/THFFacilitates homogeneous mixing
Reaction time4–6 hoursBalances yield and purity

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide have been evaluated for their efficacy against various bacterial and fungal strains.

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial activity of synthesized triazole derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. The results indicated that several derivatives exhibited significant inhibition zones in comparison to standard antibiotics. The mechanism of action is hypothesized to involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The anticancer activity of triazole compounds has been extensively documented. This compound may also possess similar properties.

Case Study: Anticancer Screening

In vitro studies have demonstrated that triazole derivatives can induce apoptosis in cancer cell lines such as MCF7 (human breast adenocarcinoma). The Sulforhodamine B assay was utilized to assess cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, suggesting that the compound may act through mechanisms involving cell cycle arrest and apoptosis induction .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and target proteins involved in microbial resistance and cancer proliferation.

Insights from Docking Studies

Docking simulations reveal that the compound binds effectively to key enzymes associated with bacterial cell wall synthesis and cancer cell growth regulation. These findings suggest that structural modifications could enhance binding affinity and improve pharmacological profiles .

Summary of Applications

Application Description Evidence/Source
AntimicrobialInhibits growth of bacteria and fungi; potential alternative to existing antibiotics
AnticancerInduces apoptosis in cancer cell lines; shows promise as a chemotherapeutic agent
Molecular DockingEffective binding to target proteins; insights into mechanism of action

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole-Based Acetohydrazides

Compound ID/Name Key Structural Features Reference
N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide 4-Ethyl-5-phenyl triazole, 3-bromophenyl ethylidene, sulfanyl-acetohydrazide backbone
303102-51-4 (from ) 4-Ethyl-5-(4-methoxyphenyl) triazole, 4-chloro-3-nitrophenyl substituent
ZE-4b (from ) 4-Ethyl-5-(pyridine-2-yl) triazole, 2-phenylmethylidene group
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 3,4,5-Trimethoxyphenyl triazole, chlorobenzylidene, methylbenzylsulfanyl linker
  • Steric Considerations : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in ) may reduce binding affinity in biological assays compared to the smaller phenyl group in the target compound.

Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (), the target compound demonstrates:

  • ~85% similarity with 303102-51-4 (shared triazole-sulfanyl backbone).
  • ~70% similarity with ZE-4b (divergence due to pyridine vs. phenyl substitution).
    These metrics align with the "lumping strategy" (), where structurally similar compounds are grouped for predictive modeling of physicochemical properties.

Research Findings and Challenges

Crystallographic Consistency : The target compound’s SC-XRD data (R factor = 0.051) align with triazole derivatives refined using SHELXL, confirming reliable bond-length (C–C = 1.48–1.52 Å) and angle parameters .

Contradictions in SAR: Minor substituent changes (e.g., bromo to chloro) significantly alter bioactivity, challenging lumping-based assumptions .

Synthetic Limitations : Acid-catalyzed condensation () may degrade sensitive functional groups, necessitating protective strategies for nitro- or methoxy-substituted analogs .

Biological Activity

N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a compound of interest due to its potential biological activities. The compound features a complex structure that includes both a hydrazide and a triazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.

Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H20BrN5S\text{C}_{18}\text{H}_{20}\text{BrN}_5\text{S}

This compound is characterized by:

  • A bromophenyl group that may contribute to its lipophilicity.
  • A triazole ring known for its ability to form hydrogen bonds and participate in various biological interactions.

Antimicrobial Activity

The antimicrobial properties of the compound have been evaluated against various bacterial strains. In a study assessing derivatives of benzotriazole, compounds similar to the one showed moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The presence of the triazole moiety is believed to enhance this activity due to its interaction with microbial enzymes.

Bacterial Strain Activity
Escherichia coliModerate
Staphylococcus aureusModerate
Bacillus subtilisMild

Anticancer Activity

Preliminary studies suggest that compounds with hydrazone and triazole functionalities exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values in the micromolar range against breast cancer cell lines . The mechanism of action is thought to involve apoptosis induction through the activation of caspases.

Cell Line IC50 (µM)
MCF7 (Breast Cancer)10.5
HeLa (Cervical Cancer)12.8

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been investigated using in vitro models. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a potential application in treating inflammatory diseases.

Case Studies

One notable study investigated the effects of triazole-containing hydrazides on inflammation in animal models. The results indicated that these compounds significantly reduced edema and inflammatory markers compared to control groups .

Q & A

Q. What are the established synthetic routes for N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide?

The compound is synthesized via a multi-step approach:

  • Step 1 : Formation of the triazole core through cyclization of thiosemicarbazide derivatives under acidic conditions, as seen in analogous hydrazone-triazole systems .
  • Step 2 : Introduction of the sulfanyl group via nucleophilic substitution or thiolation reactions. For example, refluxing with glacial acetic acid as a catalyst facilitates hydrazone formation .
  • Step 3 : Final condensation of the triazole-sulfanyl intermediate with a 3-bromophenyl ethylidene moiety. Characterization typically involves NMR, IR, and elemental analysis to confirm structural integrity .

Q. How is the purity and structural identity of this compound validated in academic research?

  • Chromatography : HPLC or TLC to assess purity.
  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR for functional group verification (e.g., sulfanyl protons at δ 3.5–4.5 ppm; triazole carbons at δ 150–160 ppm) .
  • Elemental Analysis : Confirmation of C, H, N, and S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What crystallographic methods are recommended for resolving structural ambiguities in this compound?

  • Single-Crystal XRD : Use SHELXL or SHELXTL for refinement, leveraging high-resolution data (e.g., R-factor < 0.05) to resolve bond-length discrepancies and confirm the (E)-configuration of the hydrazone moiety .
  • Twinned Data Handling : For challenging crystals, SHELXD and SHELXE enable robust phasing and density map generation .

Q. How can computational methods like DFT enhance understanding of this compound’s electronic properties?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces, aiding in reactivity analysis .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯H or S⋯H contacts) to explain packing efficiency and stability .

Q. What experimental design strategies are effective for optimizing synthetic yield?

  • DoE (Design of Experiments) : Apply factorial design to variables like temperature (80–120°C), solvent polarity (ethanol vs. DMF), and catalyst loading (1–5% acetic acid). Response surface methodology can identify optimal conditions .
  • Ultrasound-Assisted Synthesis : Reduces reaction time by 50–70% compared to conventional reflux, as demonstrated in analogous thiazole derivatives .

Q. How can researchers address contradictions between computational predictions and experimental spectroscopic data?

  • Vibrational Mode Analysis : Compare experimental IR bands (e.g., C=O stretch at ~1650 cm1^{-1}) with DFT-simulated spectra. Discrepancies may arise from solvent effects or anharmonicity, requiring explicit solvent modeling .
  • Conformational Sampling : Use molecular dynamics simulations to assess rotamer populations influencing NMR chemical shifts .

Pharmacological and Mechanistic Inquiries

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Antioxidant Activity : FRAP (Ferric Reducing Antioxidant Power) assay, comparing IC50_{50} values to standards like BHT. Analogous triazole derivatives show 1.5-fold higher activity than controls .
  • Antibacterial Screening : Microdilution assays against Gram-positive/negative strains, with MIC values correlated to substituent effects (e.g., bromophenyl enhances lipophilicity) .

Q. How does the 3-bromophenyl substituent influence the compound’s pharmacokinetic properties?

  • Lipophilicity (LogP) : Bromine increases hydrophobicity, improving membrane permeability (predicted via ChemDraw or SwissADME).
  • Metabolic Stability : In vitro liver microsome assays assess susceptibility to oxidative metabolism, with triazole-sulfanyl groups often conferring resistance to hydrolysis .

Data Analysis and Reporting

Q. What statistical approaches are recommended for validating biological assay reproducibility?

  • Triplicate Replicates : Report mean ± SEM and use ANOVA to compare dose-response curves.
  • Outlier Detection : Apply Grubbs’ test to exclude aberrant data points in cytotoxicity studies .

Q. How should researchers document crystallographic data for publication?

  • CIF Submission : Deposit refined CIF files in the Cambridge Structural Database (CSD).
  • Validation Tools : Use checkCIF/PLATON to flag symmetry errors or missed hydrogen bonds .

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